4-(3,3-Dimethylbutyl)aniline 4-(3,3-Dimethylbutyl)aniline
Brand Name: Vulcanchem
CAS No.: 241499-52-5
VCID: VC4303827
InChI: InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3
SMILES: CC(C)(C)CCC1=CC=C(C=C1)N
Molecular Formula: C12H19N
Molecular Weight: 177.291

4-(3,3-Dimethylbutyl)aniline

CAS No.: 241499-52-5

Cat. No.: VC4303827

Molecular Formula: C12H19N

Molecular Weight: 177.291

* For research use only. Not for human or veterinary use.

4-(3,3-Dimethylbutyl)aniline - 241499-52-5

Specification

CAS No. 241499-52-5
Molecular Formula C12H19N
Molecular Weight 177.291
IUPAC Name 4-(3,3-dimethylbutyl)aniline
Standard InChI InChI=1S/C12H19N/c1-12(2,3)9-8-10-4-6-11(13)7-5-10/h4-7H,8-9,13H2,1-3H3
Standard InChI Key HMCOWTGXTHSFMI-UHFFFAOYSA-N
SMILES CC(C)(C)CCC1=CC=C(C=C1)N

Introduction

Table 1: Key Chemical Identifiers of 4-(3,3-Dimethylbutyl)aniline

PropertyValueSource
IUPAC Name4-(3,3-dimethylbutyl)benzenaminePubChem
Molecular FormulaC₁₂H₁₉NPubChem
Molecular Weight177.29 g/molPubChem
Canonical SMILESCC(C)(C)CCC1=CC=C(C=C1)NPubChem
InChI KeyHMCOWTGXTHSFMI-UHFFFAOYSA-NPubChem
CAS Registry Number241499-52-5PubChem

The compound’s structure imparts unique steric and electronic properties. The bulky 3,3-dimethylbutyl group enhances lipophilicity, influencing solubility and reactivity patterns compared to simpler aniline derivatives.

Synthesis and Manufacturing Pathways

The synthesis of 4-(3,3-Dimethylbutyl)aniline typically involves alkylation of aniline with 3,3-dimethylbutyl halides under basic conditions. A representative reaction scheme is:

Aniline + 3,3-Dimethylbutyl Chloride → 4-(3,3-Dimethylbutyl)aniline + HCl

This Friedel-Crafts alkylation proceeds via electrophilic aromatic substitution, where the dimethylbutyl group directs to the para position due to steric hindrance. Industrial-scale production may employ continuous flow reactors to optimize yield and reduce costs, with catalysts like palladium on carbon enhancing efficiency. Recent pharmacological research has utilized this compound as a precursor in synthesizing N-type calcium channel blockers, demonstrating its role in medicinal chemistry .

Chemical Properties and Reactivity

4-(3,3-Dimethylbutyl)aniline exhibits reactivity typical of aromatic amines, with additional modulation from its aliphatic substituent:

  • Oxidation: Reacts with strong oxidizers (e.g., KMnO₄) to form quinone derivatives, though the dimethylbutyl group may sterically hinder full oxidation.

  • Electrophilic Substitution: Nitration or sulfonation occurs at the ortho/para positions relative to the amine, albeit slower than in aniline due to steric effects.

  • Reduction: The amine group can be protonated or participate in reductive alkylation reactions.

The compound’s logP value (estimated >3) suggests high lipid solubility, impacting its biodistribution in pharmacological contexts .

Applications in Scientific Research

Pharmacological Applications

A seminal study demonstrated the use of 4-(3,3-Dimethylbutyl)aniline derivatives as N-type calcium channel blockers with analgesic properties . The compound 1-[4-Dimethylamino-benzyl)-piperidin-4-yl]-[4-(3,3-dimethyl-butyl)-phenyl]-(3-methyl-but-2-enyl)amine, derived from 4-(3,3-Dimethylbutyl)aniline, showed potent activity (IC₅₀ = 0.7 µM) in blocking neuronal calcium channels, reducing pain response in murine models (ED₅₀ = 12 mg/kg orally) .

Industrial and Material Science Applications

While direct industrial uses are less documented, structurally analogous aniline derivatives serve as antioxidants in rubber and stabilizers in polymers . The dimethylbutyl group’s bulk likely enhances thermal stability in such applications.

Comparative Analysis with Related Compounds

Table 2: Comparison of Aniline Derivatives

CompoundMolecular FormulaSubstituentKey Property
AnilineC₆H₅NH₂-HHigh reactivity
N-MethylanilineC₆H₅NHCH₃-CH₃Reduced basicity
4-(3,3-Dimethylbutyl)anilineC₁₂H₁₉N-C(CH₃)₂CH₂CH₂Enhanced lipophilicity

The 3,3-dimethylbutyl group in 4-(3,3-Dimethylbutyl)aniline drastically increases steric bulk, reducing reaction rates in electrophilic substitutions but improving membrane permeability in biological systems .

Recent Research and Future Directions

Despite its discovery over two decades ago, 4-(3,3-Dimethylbutyl)aniline remains understudied. The 2000 study by highlights its potential in neuropathic pain management, but contemporary research could explore:

  • Structure-Activity Relationships: Modifying the dimethylbutyl chain to optimize pharmacokinetics.

  • Polymer Chemistry: Leveraging its steric profile to create heat-resistant polymers.

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